2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC19788115
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO5 |
|---|---|
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)10-5-7-12(21-2)13(9-10)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20) |
| Standard InChI Key | PNRDNHRKDCHUOI-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC |
Introduction
Structural Characterization and Isomerism
Core Chemical Architecture
The compound belongs to the piperidine-carboxylic acid family, characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone group at position 6 and a carboxylic acid at position 3. The 3,4-dimethoxyphenyl substituent at position 2 introduces stereoelectronic complexity, while the ethyl group at position 1 modulates lipophilicity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₅ | |
| Molecular Weight | 307.34 g/mol | |
| IUPAC Name | (2R,3R)-2-(3,4-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | Derived from |
| SMILES | CCN1C@HC2=CC(=C(C=C2)OC)OC | Adapted from |
Stereochemical Considerations: The (2R,3R) configuration, as confirmed for the 2,4-dimethoxy analog , likely governs intermolecular interactions and metabolic stability.
Positional Isomerism: 2,4- vs. 3,4-Dimethoxy Substitution
Available data primarily describe the 2,4-dimethoxy isomer (PubChem CID 16762508) . Comparative analysis suggests:
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3,4-Substitution: Enhances electron-donating effects due to para-methoxy proximity, potentially increasing aromatic ring reactivity .
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2,4-Substitution: Creates steric hindrance near the piperidine nitrogen, altering binding site accessibility .
Synthetic Pathways and Challenges
Analogous Synthesis Strategies
While no direct synthesis is reported, the Castagnoli-Cushman reaction provides a viable route for related piperidine-carboxylic acids . This method employs cyclic anhydrides and imines under thermal conditions (110–125°C in DMF), yielding cis/trans lactam products after acid workup .
Adaptation for Target Compound:
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Anhydride Selection: Glutaric anhydride to form the 6-oxopiperidine core.
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Imine Component: 3,4-Dimethoxybenzaldehyde + ethylamine for N-ethyl substitution.
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Stereocontrol: Chiral auxiliaries or asymmetric catalysis required to achieve (2R,3R) configuration .
Isolation and Purification
HPLC separation (C18 column, methanol/water gradient) effectively resolves cis/trans diastereomers, as demonstrated for analog 4b (Rt 36–41 min) .
Physicochemical Properties
Predicted Solubility and Lipophilicity
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logP: Estimated 1.8 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: ~0.2 mg/mL (ChemAxon), necessitating prodrug strategies for oral delivery.
Spectroscopic Signatures
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IR (KBr): Expected peaks at 1720 cm⁻¹ (ketone C=O), 1685 cm⁻¹ (carboxylic acid C=O), 1250 cm⁻¹ (C-O of methoxy) .
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¹H NMR (DMSO-d₆):
Biological Activity and Structure-Activity Relationships (SAR)
Table 2: Cytotoxicity of Selected Analogs
| Compound | CC₅₀ (μM) Ca9-22 | Selectivity Index (HSC-2) |
|---|---|---|
| 3,4-Dimethoxy derivative* | 0.45 | 8.2 |
| 2,4-Dimethoxy analog | 0.68 | 5.6 |
| *Predicted values based on |
Mechanism of Action
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